N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.
Scientific Research Applications
N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrimidine derivative in the presence of a base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Thioacetamide Moiety: The final step involves the reaction of the intermediate with 3-ethylphenyl isothiocyanate to form the thioacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The presence of the trifluoromethyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylphenyl)-2-((6-oxo-5-((3-methylphenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N-(3-ethylphenyl)-2-((6-oxo-5-((3-chlorophenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
Uniqueness
N-(3-ethylphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4S2/c1-2-13-5-3-7-15(9-13)26-18(28)12-32-20-25-11-17(19(29)27-20)33(30,31)16-8-4-6-14(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOMHALQBXHTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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